4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one
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Overview
Description
Compound “4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one” involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical reactors, precise control of reaction parameters, and purification techniques to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Compound “4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compound A: Shares a similar chemical structure but differs in functional groups.
Compound B: Exhibits similar biological activity but has a different molecular weight.
Compound C: Used in similar industrial applications but has distinct physical properties.
Uniqueness: Compound “4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one” is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its versatility in various chemical reactions and applications sets it apart from other similar compounds.
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-1-2-9(15)8(3-7)12-4-6-5-13-14-10(6)16/h1-5,12,15H,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKIXVAVKINBRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC=C2C=NNC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)NC=C2C=NNC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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